molecular formula C16H21N3O4 B2572741 N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-56-1

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2572741
CAS No.: 941934-56-1
M. Wt: 319.361
InChI Key: MMQVGRJVTAUQNP-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields This compound features a complex structure that includes a methoxyethyl group, a methyl-substituted phenyl ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:

  • Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction usually requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced via nucleophilic substitution reactions. For instance, 2-methoxyethanol can react with a suitable leaving group (e.g., tosylate) to form the desired ether linkage.

  • Attachment of the Pyrrolidinyl-Substituted Phenyl Ring: : The phenyl ring with a pyrrolidinyl substituent can be synthesized through a series of aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a cyclization reaction involving an appropriate precursor such as a γ-aminobutyric acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it into amines or alcohols under suitable conditions.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials or catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers might explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors due to its structural features.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action for N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methoxyethyl and pyrrolidinyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide moiety instead of an oxalamide moiety.

Uniqueness

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyethyl and pyrrolidinyl groups allows for versatile interactions in chemical reactions and biological systems, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11-10-12(18-16(22)15(21)17-7-9-23-2)5-6-13(11)19-8-3-4-14(19)20/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVGRJVTAUQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCOC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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